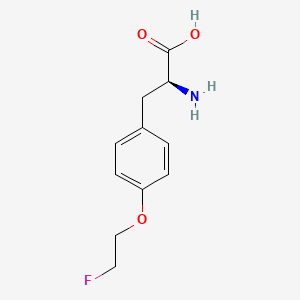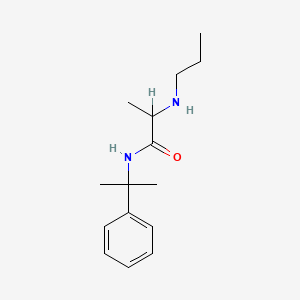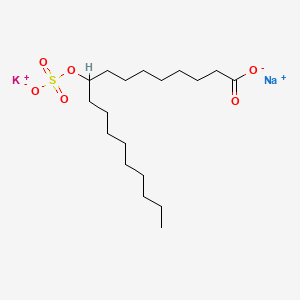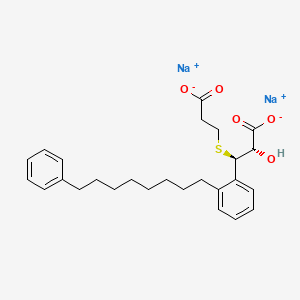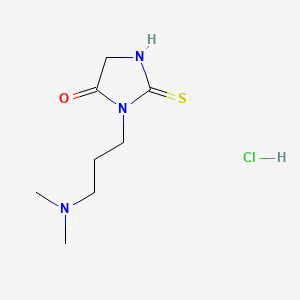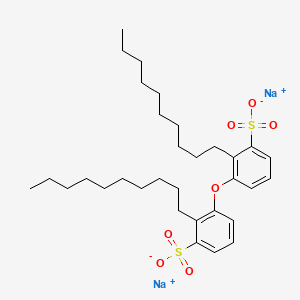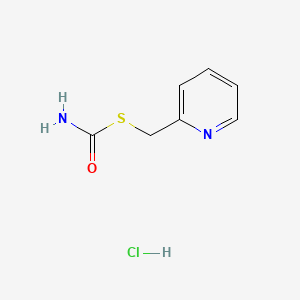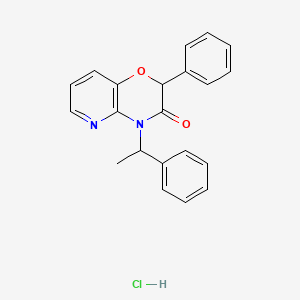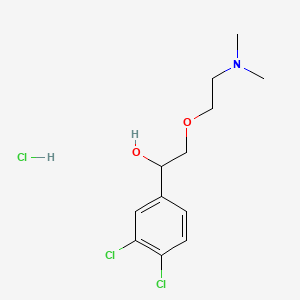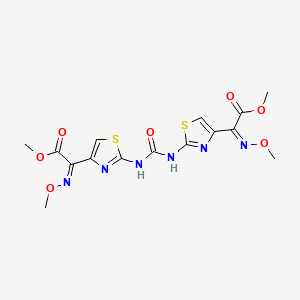
Dimethyl (Z,Z)-2,2'-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is a complex organic compound characterized by its unique structure, which includes thiazole rings and methoxyimino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with methoxyimino compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.
科学研究应用
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Dimethyl carbonate: A simpler compound with similar functional groups but lacking the thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring structure, which may have similar chemical properties.
Uniqueness
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is unique due to its combination of thiazole rings and methoxyimino groups, which confer distinct chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
84245-84-1 |
|---|---|
分子式 |
C15H16N6O7S2 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
methyl (2Z)-2-methoxyimino-2-[2-[[4-[(Z)-N-methoxy-C-methoxycarbonylcarbonimidoyl]-1,3-thiazol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H16N6O7S2/c1-25-11(22)9(20-27-3)7-5-29-14(16-7)18-13(24)19-15-17-8(6-30-15)10(21-28-4)12(23)26-2/h5-6H,1-4H3,(H2,16,17,18,19,24)/b20-9-,21-10- |
InChI 键 |
ODMJIQJYAXNIBW-UPVMUGGESA-N |
手性 SMILES |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)OC |
规范 SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)NC2=NC(=CS2)C(=NOC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


